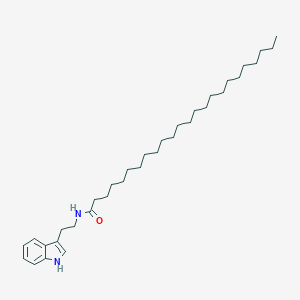

Tetracosanoic acid tryptamide

Description

Historical Context of Fatty Acid Tryptamides in Natural Products Research

The study of fatty acids in plants is a well-established field, recognizing them as crucial for membrane structure, energy storage, and as precursors to various bioactive compounds. longdom.org Plants are known to produce a vast diversity of fatty acid-derived natural products, with over 450 different structures reported in vascular plants. osti.gov Within this diverse chemical family, N-fatty acyl tryptamines were initially considered a relatively scarce group of natural compounds. researchgate.net Early research identified them primarily in plants of the Annonaceae family. acs.orgacs.orgnih.govresearchgate.net For instance, a series of N-fatty acyl tryptamines, including N-lignoceroyltryptamine, were isolated from the seeds of Annona atemoya, a hybrid of the sugar apple and cherimoya. acs.orgacs.orgnih.gov At the time of these initial discoveries, the biological functions of these molecules were largely unknown. researchgate.net

Significance of Tetracosanoic Acid Tryptamide in Contemporary Chemical Biology and Food Science

Recent investigations have illuminated the importance of this compound in both chemical biology and food science, particularly in relation to its presence in cacao (Theobroma cacao). nih.govresearchgate.netnih.gov

In the realm of chemical biology , a significant finding has been the discovery that fatty acid tryptamides from cacao can extend the lifespan of the fruit fly, Drosophila melanogaster. nih.govresearchgate.netnih.gov Research suggests this effect is linked to the activation of sirtuins, a class of proteins involved in aging and metabolic regulation. nih.govresearchgate.netoncotarget.com The activation of sirtuins by this compound leads to an increased expression of heat shock proteins, which help maintain protein quality control and cellular health, thereby potentially inhibiting senescence. nih.govresearchgate.netnih.gov This discovery is particularly notable as the broader class of tryptamine (B22526) derivatives is being explored for various therapeutic applications, including the development of neuroprotective agents. google.comontosight.ainiscpr.res.in

In food science , fatty acid tryptamides have become important chemical markers for quality control in cocoa products. nih.govgoogle.comresearchgate.net this compound and related compounds are found in significantly higher concentrations in the cocoa shell compared to the valuable cocoa nibs. researchgate.netnih.govnih.gov This concentration difference allows for the development of analytical methods, such as high-performance liquid chromatography (HPLC), to determine the amount of shell in cocoa products. researchgate.netnih.gov The presence of a high percentage of cocoa shell is considered a quality impairment, making the quantification of these tryptamides a crucial parameter for ensuring the authenticity and quality of products like cocoa butter and chocolate. google.commdpi.comazom.com

Overview of Key Research Avenues for this compound

The current understanding of this compound opens up several promising avenues for future research:

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Systematic Name | N-[2-(1H-indol-3-yl)ethyl]tetracosanamide | chemsrc.com |

| Synonyms | N-Lignoceroyltryptamine, N-Tetracosanoyltryptamine | chemsrc.com |

| CAS Number | 152766-94-4 | chemicalbook.com |

| Molecular Formula | C34H58N2O | acs.org |

| Molecular Weight | 510.84 g/mol | acs.org |

Table 2: Overview of Key Research Findings

| Research Finding | Organism/System Studied | Key Outcome | Source |

|---|---|---|---|

| Isolation and Identification | Seeds of Annona atemoya | Identified as a component of a mixture of N-fatty acyl tryptamines. | acs.orgnih.govresearchgate.net |

| Indicator for Food Quality | Cocoa (Theobroma cacao) products | Higher concentration in cocoa shell vs. nibs allows it to be used as a marker for shell content in quality control. | researchgate.netnih.govgoogle.com |

| Lifespan Extension | Drosophila melanogaster (Fruit Fly) | Found to elongate lifespan, suggesting anti-aging properties. | nih.govresearchgate.netnih.gov |

| Mechanism of Action | In vitro and Drosophila melanogaster models | Activates sirtuins and increases the expression of heat shock proteins. | nih.govresearchgate.netnih.gov |

Properties

CAS No. |

152766-94-4 |

|---|---|

Molecular Formula |

C34H58N2O |

Molecular Weight |

510.8 g/mol |

IUPAC Name |

N-(2-indol-1-ylethyl)tetracosanamide |

InChI |

InChI=1S/C34H58N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-34(37)35-29-31-36-30-28-32-25-23-24-26-33(32)36/h23-26,28,30H,2-22,27,29,31H2,1H3,(H,35,37) |

InChI Key |

KRRKABAFWRIPGX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCN1C=CC2=CC=CC=C21 |

melting_point |

120-123°C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Tetracosanoic Acid Tryptamide

Identification and Distribution in Theobroma cacao (Cacao)

Tetracosanoic acid tryptamide, also known as lignoceric acid tryptamide, is a naturally occurring compound found in Theobroma cacao. It belongs to a class of molecules known as fatty acid tryptamides (FATs), which are considered important markers for the quality and composition of cocoa products. physionet.org These compounds are particularly useful as indicators for the presence of cocoa shell in processed goods like cocoa liquor and butter. physionet.orgwikipedia.org

Concentration Gradients within Cacao Pod Components (e.g., Shell vs. Nib)

A distinct concentration gradient exists for this compound between the different components of the cacao pod, specifically the outer shell and the inner nib (cotyledon). Scientific analyses have consistently shown that fatty acid tryptamides are significantly more abundant in the cocoa shell compared to the nibs. physionet.orgwikipedia.org One study reported that the concentration of these tryptamides in shell samples was 50-fold higher than in the cocoa cotyledons. physionet.org Another analysis of 433 cocoa samples established an average concentration ratio of fatty acid tryptamides in cocoa shells versus cocoa nibs/liquors to be approximately 16:1. physionet.org This pronounced difference in concentration allows for the use of this compound and related compounds as reliable chemical markers to determine the shell content in cocoa products. physionet.orgwikipedia.org

Table 1: Relative Concentration of Fatty Acid Tryptamides in Cacao Components

| Cacao Component | Relative Concentration | Source |

|---|---|---|

| Shell | ~16 - 50x higher than Nib | physionet.org |

| Nib (Cotyledon) | Baseline Concentration | physionet.org |

Influence of Cultivar and Processing on Natural Abundance

The natural abundance of this compound in cacao is subject to biological variance, influenced by both the specific cultivar (variety) and the post-harvest processing methods. wikipedia.org The geographical origin, or provenance, of the cocoa beans plays a significant role in the final concentration of these compounds. physionet.orgwikipedia.org For instance, predictions of cocoa shell content based on hexacosanoic acid tryptamide, a related compound, showed significantly different results for samples from Ecuador compared to those from the Ivory Coast, highlighting the impact of origin. wikipedia.org

Furthermore, processing steps such as fermentation and drying are known to cause drastic reductions and modifications in the chemical profile of cocoa beans, including polyphenols and methylxanthines. kew.orgtheferns.info While the primary focus of these studies was on other chemical classes, the substantial compositional changes suggest that the concentration of fatty acid tryptamides like this compound could also be affected during these critical post-harvest stages.

Presence in Other Biological Sources (e.g., Annona mucosa)

While this compound is well-documented in Theobroma cacao, information regarding its presence in Annona mucosa (commonly known as biribá or wild sugar-apple) is not available in the reviewed scientific literature.

Enzymatic and Cellular Mechanisms in the Biosynthesis of Fatty Acid Tryptamides

The biosynthesis of this compound is a multi-step process involving the separate formation of its two constituent parts—tetracosanoic acid and tryptamine (B22526)—followed by their conjugation.

Role of Tetracosanoic Acid in Very Long-Chain Fatty Acid Elongation

Tetracosanoic acid (also known as lignoceric acid) is a very long-chain fatty acid (VLCFA) with a 24-carbon backbone. Its synthesis in plants occurs through the fatty acid elongation (FAE) pathway, which is a cycle of four reactions that incrementally adds two-carbon units to a growing fatty acid chain. The initial and rate-limiting step is a condensation reaction catalyzed by a class of enzymes known as 3-ketoacyl-CoA synthases (KCS).

Specific KCS enzymes are responsible for elongating fatty acids to particular lengths. Research in Arabidopsis has shown that certain KCS enzymes are crucial for the production of C22 and C24 VLCFAs. For example, KCS9 is involved in the elongation of C22 to C24 fatty acids, which are essential precursors for various cellular components. This enzymatic elongation process provides the tetracosanoic acid backbone required for the subsequent synthesis of this compound.

Amidation Reactions Involving Tryptamine Precursors

The final step in the formation of this compound is an amidation reaction that links the tetracosanoic acid to a tryptamine precursor. In biological systems, this typically does not happen directly. The carboxyl group of the fatty acid must first be "activated" to facilitate the formation of an amide bond.

This activation usually involves the formation of a high-energy thioester, such as tetracosanoyl-CoA. The biosynthesis of similar N-acyl amides is catalyzed by enzymes known as N-acyltransferases. These enzymes facilitate the transfer of the fatty acyl group (tetracosanoyl) from its CoA thioester to the amino group of the tryptamine molecule. While the specific transferase responsible for this compound synthesis has not been fully characterized, the general mechanism involves N-arylalkylamine N-acyltransferases (AANATs) that utilize long-chain acyl-CoA thioesters and arylalkylamines like tryptamine as substrates.

Chemical Synthesis and Analog Development of Tetracosanoic Acid Tryptamide

Established Synthetic Methodologies for N-Acyl Tryptamines

The preparation of N-acyl tryptamines, including tetracosanoic acid tryptamide, can be achieved through several established synthetic routes. These methods primarily focus on the efficient formation of the amide bond linking the fatty acid and the tryptamine (B22526) moiety.

A common and straightforward method for synthesizing N-acyl tryptamines involves the reaction of a fatty acid chloride with tryptamine. nih.gov This acylation reaction is typically performed in the presence of a suitable base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane, tetrahydrofuran, or dimethylformamide. commonorganicchemistry.com The reaction proceeds readily at room temperature. commonorganicchemistry.com

The initial step in this process is often the conversion of the carboxylic acid to the more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govcommonorganicchemistry.com The crude acyl chloride is then reacted with the amine to form the desired amide. commonorganicchemistry.com

An alternative to the acyl chloride method is the use of coupling reagents to facilitate the amide bond formation directly from the carboxylic acid and tryptamine. Reagents such as dicyclohexylcarbodiimide (DCC) with thiazolidine-2-thione or the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/1-hydroxybenzotriazole (HOBt) system have been employed. nih.gov While these methods can provide good yields, the sustainability of the coupling reagents is a consideration. nih.gov

More recently, propylphosphonic anhydride (T3P) has been utilized as a sustainable and efficient coupling reagent for the synthesis of a variety of N-acyl tryptamines. frontiersin.orgnih.gov This methodology is characterized by its operational simplicity, proceeding at room temperature without the need for an inert atmosphere and using minimal amounts of non-halogenated solvents. frontiersin.orgnih.gov

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired N-acyl tryptamine product. Key parameters that are often evaluated include the choice of coupling reagent, solvent, base, and reaction temperature. researchgate.net

For instance, in the T3P-assisted synthesis, a systematic study of reaction conditions revealed that using 1.2 equivalents of tryptamine, 2.0 equivalents of triethylamine, and 1.5 equivalents of T3P in ethyl acetate at room temperature for 24 hours provided good to excellent yields for a range of fatty acids. frontiersin.orgnih.gov

The following table summarizes the optimization of the T3P-assisted synthesis of N-stearoyl tryptamine:

It is important to note that harsh reaction conditions, such as high temperatures, can lead to side reactions like the Bischler–Napieralski cyclization, resulting in the formation of 1-substituted-3,4-dihydro-β-carbolines instead of the desired N-acyl tryptamine. frontiersin.org

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of derivatives of this compound allow for the exploration of structure-activity relationships (SAR). By systematically modifying the fatty acid chain and the indolethylamine moiety, researchers can investigate how these structural changes affect the biological properties of the compounds.

The length and degree of saturation of the fatty acid chain are critical determinants of the physicochemical properties and biological activity of N-acyl tryptamines. Synthesis of a library of analogs with varying chain lengths (from short to very long) and different degrees of unsaturation (saturated, monounsaturated, and polyunsaturated) has been successfully achieved using the T3P-assisted methodology. frontiersin.orgnih.gov This allows for a systematic investigation of how these features influence the molecule's interaction with biological targets.

The following table provides examples of N-acyl tryptamines synthesized with different fatty acid chains:

Modifications to the indolethylamine portion of the molecule provide another avenue for creating structural diversity. Substituents can be introduced onto the indole (B1671886) ring to alter the electronic and steric properties of the molecule. For example, derivatives of tryptamine with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, fluoro) groups at the 5-position of the indole ring have been synthesized. frontiersin.orgnih.gov These modifications can influence the compound's binding affinity and selectivity for various receptors.

The synthesis of these derivatives generally follows the same amide bond formation strategies, coupling the modified tryptamine with the desired fatty acid. frontiersin.orgnih.gov

Chemoenzymatic Synthesis Approaches for Fatty Acid Tryptamides

Chemoenzymatic synthesis offers a green and selective alternative to purely chemical methods for the production of fatty acid tryptamides. Lipases, a class of enzymes that catalyze the hydrolysis of esters, can also be used to catalyze the formation of amide bonds under specific conditions. nih.govresearchgate.net

This approach often involves the direct condensation of a fatty acid with tryptamine in a non-aqueous solvent, using an immobilized lipase as the catalyst. researchgate.net Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a commonly used and effective catalyst for this transformation. researchgate.net The enzymatic approach offers several advantages, including mild reaction conditions, high selectivity (chemo-, regio-, and enantioselectivity), and the avoidance of toxic reagents and byproducts. nih.govmdpi.com

The use of enzymes like adenylating enzymes (ANL) is also being explored. The ANL domain of TamA, an enzyme from a marine microorganism, has been shown to activate a range of fatty acids which can then be captured by amines to form N-acyl amides. ed.ac.ukrsc.org This biocatalytic approach provides a versatile tool for the synthesis of a variety of fatty acid amides. ed.ac.uk

Molecular and Cellular Mechanisms of Action of Tetracosanoic Acid Tryptamide

Elucidation of Sirtuin-Dependent Pathway Modulation

Studies utilizing the fruit fly, Drosophila melanogaster, as a model organism have identified fatty acid tryptamides, including Tetracosanoic acid tryptamide, as potent activators of sirtuins, a class of enzymes linked to aging and metabolism. nih.govnih.gov This activation initiates a downstream signaling cascade that enhances cellular resilience and extends lifespan in the model organism. researchgate.net

This compound has been shown to function as an activator of sirtuins, which are NAD+-dependent deacetylases. nih.govnih.gov The activation of these enzymes, particularly SIRT1 (its homolog in Drosophila is Sir2), is a critical initiating step in the compound's mechanism of action. nih.gov Sirtuins play a crucial role in various cellular processes by removing acetyl groups from a multitude of protein targets, thereby modulating their function. nih.govexplorationpub.com The ability of fatty acid tryptamides to enhance the enzymatic activity of sirtuins is believed to be a key factor in their observed health benefits. nih.govresearchgate.net

Table 1: Effect of Fatty Acid Tryptamides on Sirtuin Pathway

| Compound Group | Target Enzyme | Observed Effect | Downstream Consequence |

|---|

This table summarizes the initial step in the molecular mechanism of this compound.

A primary downstream target of activated sirtuins is Heat Shock Factor 1 (HSF1). nih.govresearchgate.net Research indicates that upon activation by this compound, sirtuins proceed to deacetylate HSF1. nih.govnih.gov This deacetylation is a pivotal regulatory step, as it potentiates HSF1's activity as a transcription factor. nih.govresearchgate.net The effect of this compound on the longevity of D. melanogaster is suggested to be dependent on this specific molecular event: the sirtuin-mediated deacetylation of HSF1. nih.gov

Once HSF1 is deacetylated and activated, it induces the gene expression of a variety of heat shock proteins (HSPs). nih.govresearchgate.net Consequently, treatment with fatty acid tryptamides has been confirmed to cause a significant increase in the gene expression of multiple HSPs. nih.govresearchgate.net HSPs are molecular chaperones that are essential for maintaining protein homeostasis (proteostasis), protecting cells from stress, and preventing the aggregation of damaged proteins. nih.govmdpi.com The upregulation of these protective proteins is a key outcome of the sirtuin-HSF1 pathway activation and is thought to be the direct mechanism for the observed lifespan extension. nih.govnih.gov

Table 2: Sirtuin-HSF1-HSP Signaling Cascade

| Step | Molecule/Process | Action | Result |

|---|---|---|---|

| 1. Initiation | This compound | Activates Sirtuin | Increased deacetylase activity |

| 2. Transduction | Sirtuin | Deacetylates HSF1 | HSF1 is activated |

| 3. Cellular Response | Activated HSF1 | Binds to DNA | Upregulation of HSP gene expression |

This table outlines the sequential pathway from sirtuin activation to the expression of heat shock proteins.

Investigations into Cellular Longevity Regulation (Drosophila melanogaster Model)

The fruit fly, Drosophila melanogaster, has served as an effective in vivo model for elucidating the lifespan-extending properties of this compound. nih.govresearchgate.net Studies were designed to identify components from natural sources like cacao that could prolong the lifespan of this model organism and to understand the underlying functional mechanisms. nih.govnih.govresearchgate.net

Research in D. melanogaster has focused on interrogating the genetic pathways responsible for the observed longevity. nih.gov The central hypothesis tested was whether fatty acid tryptamides extend lifespan through the activation of sirtuins. nih.govresearchgate.net The findings confirmed that these compounds activate the sirtuin pathway, which in turn increases the expression of heat shock protein genes, ultimately prolonging the lifespan of the fruit flies. nih.gov This provides direct evidence for a sirtuin-dependent mechanism of action in a living organism. nih.gov

The primary cellular response observed in D. melanogaster following treatment with fatty acid tryptamides was a marked increase in the expression of multiple heat shock protein genes. nih.govresearchgate.net This cellular change is a direct result of the sirtuin-HSF1 signaling pathway activation. nih.gov The organism-level outcome of this cellular response was a significant elongation of lifespan, demonstrating the potent biological activity of this compound. nih.govnih.gov

Table 3: Summary of Findings in Drosophila melanogaster Model

| Treatment | Pathway Investigated | Key Cellular Response | Organism-Level Outcome |

|---|

This table summarizes the key findings from studies using the D. melanogaster model to investigate the effects of this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| NAD+ (Nicotinamide adenine (B156593) dinucleotide) |

Studies on Lipid Metabolism and Adipogenesis in in vitro Systems

In vitro cell culture models are fundamental tools for elucidating the molecular mechanisms by which compounds like this compound may influence lipid metabolism and the formation of fat cells (adipogenesis). Standardized cell lines provide a controlled environment to investigate specific cellular processes without the complexities of a whole organism.

The human hepatoma cell line, HepG2, is a widely utilized model to study liver function, including lipid metabolism. researchgate.net These cells retain many of the specialized functions of hepatocytes, making them a suitable system for investigating how fatty acids and other compounds affect lipid accumulation in the liver.

When studying the effects of a novel compound such as this compound, researchers would typically expose HepG2 cells to the compound and then induce a state of lipid overload, often by adding an excess of fatty acids like palmitic or oleic acid. frontiersin.orgnih.gov The primary outcome measured is the extent of intracellular lipid accumulation, which can be visualized and quantified using specific dyes like Oil Red O that stain neutral lipids. nih.gov

A potential study could assess changes in key metabolic markers. For instance, an increase in triglyceride and cholesterol content within the cells after treatment would suggest an impact on lipid synthesis or storage pathways. nih.gov

Hypothetical Research Findings on HepG2 Cells:

| Treatment Group | Triglyceride Content (µg/mg protein) | Cholesterol Content (µg/mg protein) | Lipid Droplet Area (µm²) |

| Control (Vehicle) | 15.2 ± 2.1 | 5.8 ± 0.9 | 12.5 ± 3.4 |

| Oleic Acid (OA) | 45.8 ± 5.3 | 12.1 ± 1.8 | 38.7 ± 6.1 |

| OA + Tryptamide | 32.5 ± 4.7 | 9.5 ± 1.4 | 25.1 ± 5.2 |

This table represents hypothetical data to illustrate a potential experimental outcome.

Mechanistic studies would further explore the expression of genes and proteins involved in lipogenesis (the metabolic formation of fat). Key regulatory proteins that could be investigated include sterol regulatory element-binding protein 1 (SREBP-1) and fatty acid synthase (FASN). researchgate.net A reduction in the expression of these proteins in the presence of this compound would suggest an inhibitory effect on the synthesis of new fatty acids.

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and robust model for studying the process of adipogenesis, where pre-adipocyte cells differentiate into mature, lipid-storing adipocytes. nih.gov This differentiation is initiated by a specific cocktail of hormones and chemical agents. nih.gov

To investigate the influence of this compound on this process, 3T3-L1 pre-adipocytes would be treated with the compound during the differentiation period. The primary endpoint is the assessment of lipid droplet formation, which is a hallmark of mature adipocytes. frontiersin.org This can be observed microscopically and quantified.

Potential Impact on Adipogenic Markers:

| Marker | Function | Potential Effect of Tryptamide |

| PPARγ | Master regulator of adipogenesis | Downregulation |

| C/EBPα | Key transcription factor in adipogenesis | Downregulation |

| aP2 (FABP4) | Fatty acid binding protein | Downregulation |

This table illustrates the potential effects on key proteins if the compound were to inhibit adipocyte differentiation.

The molecular mechanism of action would be explored by measuring the expression of master regulators of adipogenesis, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govmdpi.com A decrease in the expression of these transcription factors would indicate that this compound interferes with the genetic program that drives adipocyte differentiation.

Exploration of Neurobiological Receptor Interactions and Signaling

The tryptamine (B22526) structure within this compound suggests potential interactions with neurobiological targets, given that tryptamine is a monoamine alkaloid with known neuromodulatory properties.

Primary mesencephalic cultures, which contain dopaminergic neurons, are a critical in vitro system for studying neurotrophic and neuroprotective effects of compounds. These cultures allow for the direct assessment of neuronal survival and health.

A study investigating the neurotrophic potential of this compound would involve treating these primary cultures with the compound and then assessing the survival and morphology of dopaminergic neurons. This is often done by immunostaining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis. nih.gov An increase in the number or neurite length of TH-positive neurons would suggest a neurotrophic effect.

Furthermore, the compound's ability to protect these neurons from toxins that specifically target dopaminergic cells, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), could be evaluated. nih.gov

The interaction of a ligand (like this compound) with a receptor is the initiating step for many cellular signaling cascades. mdpi.com The specificity and strength of this binding determine the biological response.

Given its structure, this compound could potentially bind to receptors known to interact with fatty acids or tryptamines. For example, some G protein-coupled receptors (GPCRs), such as the free fatty acid receptors (FFARs), are activated by long-chain fatty acids. researchgate.net Radioligand binding assays could be employed to determine if this compound competes with known ligands for binding to these receptors.

Advanced Analytical and Bioanalytical Characterization of Tetracosanoic Acid Tryptamide

Chromatographic Separation and Detection Strategies

Effective analysis of Tetracosanoic Acid Tryptamide hinges on high-resolution separation from complex biological matrices, followed by sensitive and selective detection. Liquid and gas chromatography are the foundational separation techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of N-acyl amides. For this compound, the intrinsic fluorescence of the tryptamine (B22526) (indole) moiety provides a distinct advantage for selective and sensitive detection without the need for chemical derivatization.

Reversed-phase HPLC is the standard approach, where the long C24 alkyl chain provides strong retention on nonpolar stationary phases like C8 or C18. A gradient elution is typically required, starting with a high percentage of aqueous mobile phase and transitioning to a high percentage of an organic solvent such as acetonitrile (B52724) or methanol (B129727) to elute the highly retained analyte. researchgate.net The fluorescence detector is set to excitation and emission wavelengths characteristic of the indole (B1671886) group, typically around 280 nm for excitation and 350 nm for emission, offering high sensitivity and selectivity against non-fluorescent matrix components. gnest.org While derivatization is not essential for detection, it can be used to enhance chromatographic properties or sensitivity if needed. researchgate.netnih.gov

Table 1: Representative HPLC-Fluorescence Parameters for N-Acyl Tryptamide Analysis

| Parameter | Condition/Value | Purpose |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides strong retention for the long acyl chain, enabling separation from more polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure consistent protonation of the analyte. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the highly hydrophobic analyte. |

| Gradient Elution | Start at 50-60% B, increase to 95-100% B over 15-20 min | Ensures that both polar and nonpolar compounds are eluted, with sharp peaks for highly retained analytes like this compound. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale HPLC. |

| Fluorescence λex | ~280 nm | Excitation wavelength for the indole ring of the tryptamine moiety. |

| Fluorescence λem | ~350 nm | Emission wavelength for the indole ring, providing high selectivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolite profiling due to its high chromatographic resolution and definitive mass-based detection. However, the low volatility and thermal instability of this compound, a large molecule with a polar amide bond, necessitate a chemical derivatization step prior to analysis. nih.govrestek.com

The most common derivatization strategy is silylation, which involves replacing the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create the more volatile and thermally stable TMS-derivative. restek.com The derivatized sample is then injected into the GC, where it is separated on a nonpolar capillary column based on its boiling point. The elution order is generally determined by molecular weight and the length of the carbon chain. researchgate.net Following separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented, providing a characteristic mass spectrum for identification.

Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) for Targeted Analysis

For highly sensitive and specific targeted analysis, Ultra-High Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS) is the gold standard. nih.govmdpi.com This technique combines the superior separation speed and resolution of UHPLC with the exceptional selectivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net

Chromatographic separation is achieved using sub-2 µm particle columns, allowing for rapid gradient elution and analysis times often under 10 minutes. nih.govresearchgate.net The eluent is ionized, typically using electrospray ionization (ESI) in positive mode, which protonates the tryptamine moiety to form the precursor ion [M+H]⁺. In the first quadrupole, this specific precursor ion is selected. It is then fragmented in the collision cell, and specific, characteristic product ions are monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix and enabling precise quantification at very low levels (pg/mg). nih.govresearchgate.net

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry is indispensable for the structural confirmation and accurate quantification of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

The structural identity of this compound is confirmed by analyzing its fragmentation pattern in the mass spectrometer. Upon ionization, the molecule breaks apart in a predictable manner, yielding specific fragment ions that correspond to different parts of its structure.

In positive-ion ESI-MS/MS, the protonated molecule undergoes collision-induced dissociation. The most characteristic fragmentation occurs at the amide bond and within the tryptamine headgroup. mdpi.comresearchgate.net Key fragment ions for N-acyl tryptamides include those resulting from the cleavage of the bond between the ethylamine (B1201723) side chain and the indole ring, as well as cleavage of the amide bond itself. The indole portion typically produces a highly stable fragment. researchgate.netyoutube.com This predictable fragmentation provides a molecular fingerprint that confirms the presence of both the tetracosanoic acid and tryptamine components.

Table 2: Predicted ESI-MS/MS Fragmentation for this compound

| Ion Description | Predicted m/z | Fragmentation Pathway |

| Precursor Ion [M+H]⁺ | 513.48 | Protonation of the parent molecule (C34H56N2O). |

| Product Ion 1 | 144.10 | Cleavage of the amide bond, forming the protonated ethylamine-indole fragment. |

| Product Ion 2 | 130.08 | Loss of ammonia (B1221849) (NH3) from the 144.10 fragment, characteristic of the tryptamine side chain. |

| Product Ion 3 | 369.38 | Neutral loss of the tryptamine moiety, leaving the protonated acyl group (less common). |

Quantitative Method Development using Isotopic Standards (e.g., Deuterated Tetracosanoic Acid)

For accurate and precise quantification, especially in complex biological samples, a stable isotope-labeled internal standard is essential. This approach corrects for variations in sample extraction, handling, and instrument response. A suitable internal standard would be this compound labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C).

In practice, a known amount of the deuterated standard (e.g., synthesized from deuterated tetracosanoic acid) is added to the sample at the beginning of the extraction process. The analyte and the standard co-elute chromatographically but are distinguished by their mass-to-charge ratio in the mass spectrometer. Quantification is achieved by measuring the peak area ratio of the analyte's MRM transition to the standard's corresponding MRM transition. This ratiometric measurement ensures high accuracy and reproducibility, as any loss or variability during sample processing affects both the analyte and the internal standard equally.

Application in Food Quality Assurance and Authenticity

This compound, a member of the N-acyltryptamine family, has emerged as a critical chemical marker in the food industry. Its presence or concentration can signify the inclusion of less desirable components in food products, making its accurate detection essential for quality control.

One of the most well-established applications of this compound is as a biomarker for the adulteration of cocoa products with cocoa shells. Cocoa shells, the outer covering of the cocoa bean, have a significantly higher concentration of fatty acid tryptamides, including this compound and the closely related behenic acid tryptamide, compared to the cocoa nib, which is the primary component used in chocolate production. The presence of elevated levels of these compounds in cocoa liquor, cocoa powder, or cocoa butter is a direct indication of the inclusion of cocoa shell, which is often considered an adulterant affecting the quality and flavor of the final product.

Early methods for detecting cocoa shell contamination, such as the "B value" method, were spectrophotometric and lacked the specificity of modern techniques. nih.gov Current state-of-the-art analysis relies on powerful chromatographic methods. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a widely used and sensitive method for the quantification of this compound. nih.gov More recently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with a triple quadrupole (QqQ) mass analyzer, has been employed for even greater selectivity and accuracy. japsonline.com

Research has consistently demonstrated a significant disparity in the concentration of this compound between cocoa shells and cocoa nibs. This stark difference allows for the development of quantitative models to estimate the percentage of cocoa shell in a given product. nih.gov

Concentration of Fatty Acid Tryptamides in Cocoa Components

| Compound | Cocoa Shell Concentration (µg/g) | Cocoa Nib Concentration (µg/g) | Reference |

|---|---|---|---|

| This compound (and Behenic acid tryptamide) | Significantly higher (e.g., 50-fold higher than cotyledons) | Low to negligible | nih.gov |

Analytical Methods for this compound Detection in Cocoa

| Method | Principle | Key Advantages | Reference |

|---|---|---|---|

| HPLC-FLD | Chromatographic separation followed by fluorescence detection. | High sensitivity and reproducibility. | nih.gov |

| LC-ESI-QqQ-MS/MS | Liquid chromatographic separation with electrospray ionization and triple quadrupole mass spectrometry. | High selectivity, accuracy, and suitability for complex matrices. | japsonline.com |

The accurate quantification of this compound relies on the availability of high-purity analytical standards and certified reference materials (CRMs). Analytical standards are highly purified compounds used to calibrate analytical instruments and validate analytical methods. CRMs are materials with one or more sufficiently homogeneous and well-established property values that can be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.

The synthesis of this compound for use as an analytical standard is a critical first step. This involves the chemical coupling of tetracosanoic acid (lignoceric acid) with tryptamine. The purity of the synthesized standard is then rigorously assessed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic methods, to ensure it is free from significant impurities that could affect the accuracy of analytical measurements.

While certified reference materials specifically for this compound in a cocoa matrix are not widely available, the development of CRMs for other contaminants in cocoa, such as cadmium and acrylamide, provides a framework for how such materials could be produced. nih.govnih.gov The process would involve:

Sourcing and preparing a suitable cocoa material.

Ensuring the homogeneity and stability of the material.

Conducting an inter-laboratory comparison study with expert laboratories to establish a certified value for the concentration of this compound.

Commercial suppliers of chemical standards offer a range of fatty acid tryptamides, including docosanoic acid tryptamide (behenic acid tryptamide), which is often analyzed alongside this compound. Isotopically labeled versions of tetracosanoic acid are also available and can be used in the synthesis of internal standards for mass spectrometry-based quantification, which can improve the accuracy and precision of the analysis.

Metabolomic Profiling of Biological Samples Containing this compound

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. To date, there is a notable absence of published research specifically detailing the metabolomic profiling of this compound in biological samples such as human plasma, serum, or tissues.

While the Human Metabolome Database (HMDB) contains an entry for tetracosanoic acid (lignoceric acid), a precursor to this compound, there is no corresponding entry for the tryptamide itself. nih.gov This suggests that it is not a commonly identified endogenous metabolite in broad, untargeted metabolomic studies of human samples.

The potential for this compound to be present in biological samples could arise from two main sources: exogenous intake through diet (for example, from products containing cocoa shell) or potential endogenous biosynthesis. The endogenous synthesis of other long-chain fatty acid amides has been documented, and the enzymatic machinery to potentially synthesize this compound from its precursors, tetracosanoic acid and tryptamine, exists in mammals. However, whether this synthesis occurs in vivo and at what levels remains to be investigated.

Future metabolomic studies, particularly those employing targeted analytical approaches with high-resolution mass spectrometry, could be designed to specifically search for this compound and other long-chain fatty acid tryptamides in biological matrices. Such studies would be necessary to determine if this compound plays any role in human physiology or if its presence is solely an indicator of dietary exposure.

Structure Activity Relationship Sar and Structural Biology of Tetracosanoic Acid Tryptamide and Analogs

Systematic Elucidation of Structural Determinants for Biological Activity

The foundational structure of tetracosanoic acid tryptamide presents two primary domains for SAR exploration: the N-acyl chain and the tryptamine (B22526) moiety. The long, saturated 24-carbon chain imparts significant hydrophobicity, a key factor in its interaction with lipid membranes and the lipophilic pockets of protein targets. The tryptamine portion, with its indole (B1671886) ring and ethylamine (B1201723) side chain, offers sites for hydrogen bonding and pi-stacking interactions, which are critical for receptor recognition and binding.

Systematic studies on related N-acyl amides and tryptamine derivatives have established several key structural determinants for biological activity. For N-acyl compounds, the length and degree of saturation of the fatty acid chain are paramount in modulating activity. In the case of tryptamines, substitutions on the indole ring and the terminal amine can dramatically alter receptor affinity and functional efficacy. For instance, in a series of 2-substituted 5-methoxy-N-acyltryptamines, modifications at the C2 position of the indole ring were found to be crucial for affinity to the melatonin (B1676174) receptor. nih.gov The N-acyl group itself is also vital; for melatonin receptors, the N-acetyl group is important for both affinity and agonist activity. nih.gov

Comparative Analysis of Fatty Acid Chain Length Effects on Molecular Interactions

In studies of cyclic lipopeptides, it has been observed that antimicrobial activity is optimal for fatty acid chain lengths between 8 and 12 carbons (C8-C12). nih.gov Peptides with acyl chains exceeding 10 carbons started to show increased hemolytic activity, suggesting that excessively long lipid chains can lead to non-specific membrane disruption. nih.gov This indicates that a balance of hydrophobicity is necessary for potent and selective biological action. An overly long chain, such as the C24 of tetracosanoic acid, might favor partitioning into lipid bilayers to an extent that could limit its bioavailability to cytosolic or transmembrane targets, or potentially lead to different modes of action compared to its shorter-chain counterparts.

The following table illustrates the principle of how fatty acid chain length can influence biological activity in a related class of compounds, highlighting the concept of an optimal length for a specific biological endpoint.

| Compound Class | Acyl Chain Length | Observed Biological Activity Trend |

| Cyclic Lipopeptides | C8 - C12 | Optimal antimicrobial activity |

| Cyclic Lipopeptides | > C10 | Increased hemolytic activity |

| Ultrashort Antimicrobial Peptides | C12 vs. C16 | C12 showed superior membrane permeation ability in some contexts nih.gov |

This data is illustrative of the general principles of fatty acid chain length effects and is not specific to this compound.

Influence of Tryptamine Ring Modifications on Target Affinity and Efficacy

Modifications to the tryptamine ring of N-acyl tryptamides represent a key strategy for altering their pharmacological profile. The indole nucleus offers several positions for substitution, with positions 4, 5, and 7 being common sites for modification in various tryptamine derivatives. These substitutions can profoundly impact receptor binding affinity and functional activity by altering the electronic properties and steric bulk of the molecule.

Research on various classes of tryptamines has consistently shown the importance of the indole ring's substitution pattern. For example, studies on 4-substituted tryptamine analogs of psilocybin have demonstrated that the nature of the substituent at the 4-position is critical for activity at serotonin (B10506) 5-HT2A receptors. acs.orgresearchgate.net Similarly, investigations into 5-substituted-N,N-diallyltryptamines revealed that substitutions at the 5-position of the indole ring influence binding affinity at a range of serotonin and other receptors. shulginresearch.net

Furthermore, the introduction of substituents can confer selectivity for different receptor subtypes. For instance, in a series of N-benzyl-5-methoxytryptamines, the presence of the 5-methoxy group on the indole ring, combined with substitutions on the N-benzyl group, modulated the affinity for the 5-HT2 receptor family. acs.org While these studies were not conducted on tryptamides with a C24 acyl chain, the principles of how indole ring modifications affect receptor interactions are broadly applicable. A modification to the tryptamine headgroup of this compound would be expected to similarly alter its target binding and efficacy, potentially redirecting its biological activity towards different cellular pathways.

The table below summarizes findings from studies on various tryptamine derivatives, illustrating the impact of ring modifications on receptor interactions.

| Tryptamine Class | Ring Modification | Effect on Target Affinity/Efficacy |

| 2-Substituted 5-methoxy-N-acyltryptamines | Phenyl at C2 | High affinity for melatonin receptor nih.gov |

| 4-Substituted N,N-dialkyltryptamines | Varied substituents at C4 | Modulated activity at 5-HT2A receptors acs.orgresearchgate.net |

| 5-Substituted N,N-diallyltryptamines | Varied substituents at C5 | Influenced binding affinity at multiple serotonin receptors shulginresearch.net |

| N-Benzyl-5-methoxytryptamines | 5-Methoxy group | Modulated affinity for 5-HT2 receptor family acs.org |

This data is derived from studies on various tryptamine derivatives and illustrates the general principles of indole ring modification.

Computational Chemistry and in Silico Modeling of Tetracosanoic Acid Tryptamide

Molecular Docking Studies for Predictive Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in identifying potential biological targets and understanding the binding energetics and specific interactions that stabilize the ligand-receptor complex. medcraveonline.com For Tetracosanoic acid tryptamide, molecular docking studies would be pivotal in screening a wide array of potential protein targets to predict its binding affinity and mode of interaction.

Given its structure as a fatty acid amide, logical protein targets for docking studies would include enzymes involved in lipid metabolism and signaling, such as fatty acid amide hydrolase (FAAH) and cyclooxygenases (COX), as well as receptors that are known to bind endogenous lipids, like peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs). nih.govnih.gov For instance, studies on similar long-chain fatty acids have successfully employed docking to understand their binding to fatty acid desaturases. nih.gov

The docking process would involve preparing a 3D model of this compound and docking it into the binding sites of various target proteins. The output would be a series of binding poses ranked by a scoring function, which estimates the binding free energy. A lower binding energy suggests a more favorable interaction. nih.gov The analysis of the best-ranked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the tryptamide and the protein's amino acid residues.

Table 1: Illustrative Example of Molecular Docking Data for this compound Against Potential Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | -9.8 | SER241, SER217, LYS142 | Hydrogen Bond, Hydrophobic |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | -11.2 | TYR464, HIS440, ILE354 | Hydrophobic, Pi-Alkyl |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of both the ligand and the protein over time. nih.gov For a flexible molecule like this compound, with its long aliphatic chain, MD simulations are crucial for understanding its conformational landscape and the stability of its interactions with a protein target identified through docking. researchgate.net

An MD simulation would typically start with the docked complex of this compound and its target protein. The system would be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their subsequent movements over a defined period, generating a trajectory of the molecule's motion. mdpi.com

Analysis of the MD trajectory can reveal:

Conformational Flexibility: How the tetracosanoic acid chain and the tryptamine (B22526) headgroup move and adapt within the binding pocket.

Stability of Interactions: Whether the key interactions predicted by docking are maintained over time.

Solvent Effects: The role of water molecules in mediating the ligand-protein interaction.

Binding Free Energy: More accurate calculations of binding affinity can be obtained using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Recent studies on the membrane permeation of tryptamines have utilized MD simulations to understand how structural modifications influence their interaction with lipid bilayers, providing a framework for how this compound might be studied in a membrane environment. nih.govunisi.it

Table 2: Illustrative Example of Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Parameter | Value |

|---|---|

| Simulation Software | GROMACS, AMBER |

| Force Field | CHARMM36, OPLS-AA |

| Simulation Time | 100 ns |

| Temperature | 310 K |

| Pressure | 1 bar |

Note: This table provides a hypothetical set of parameters for an MD simulation study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent analogs.

For this compound, a QSAR study would involve a dataset of structurally related fatty acid tryptamides with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). nih.gov Various molecular descriptors for each compound would be calculated, including physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. mdpi.com The predictive power of the QSAR model would be validated using internal and external validation techniques. A successful QSAR model could then be used to predict the biological activity of novel this compound derivatives, helping to prioritize which compounds to synthesize and test. Studies on fatty acid amide hydrolase inhibitors have demonstrated the utility of QSAR in understanding the structural requirements for potent inhibition. nih.gov

Table 3: Illustrative Example of a QSAR Model for Fatty Acid Tryptamides

| Descriptor | Coefficient | Contribution to Activity |

|---|---|---|

| LogP (Lipophilicity) | +0.65 | Positive |

| Molecular Surface Area | -0.23 | Negative |

| Number of Hydrogen Bond Donors | +0.41 | Positive |

Note: This table illustrates a hypothetical QSAR equation, where the coefficients indicate the positive or negative impact of each descriptor on the biological activity.

De Novo Design Approaches for Novel Fatty Acid Tryptamide Scaffolds

De novo design is a computational strategy for creating novel molecules with desired properties from scratch. nih.gov This approach can be used to explore new chemical space and design novel fatty acid tryptamide scaffolds with potentially improved efficacy, selectivity, or pharmacokinetic properties.

There are two main approaches to de novo design:

Ligand-based de novo design: This method uses information from a set of known active molecules to generate new structures with similar properties.

Structure-based de novo design: This approach builds new molecules directly within the binding site of a target protein, ensuring a good fit and favorable interactions. arxiv.org

For this compound, a structure-based de novo design approach could be employed using the crystal structure of a relevant target protein. The algorithm would "grow" new molecules within the binding pocket, piece by piece, optimizing for shape complementarity and key interactions. This could lead to the design of novel scaffolds that retain the essential binding features of the fatty acid tryptamide but have different core structures. Recent advances in deep learning and generative models have shown great promise in designing novel bioactive peptides and other molecules. acs.orgnih.gov

Table 4: Illustrative Examples of Novel Scaffolds Generated Through De Novo Design Based on this compound

| Scaffold Type | Key Features | Predicted Advantage |

|---|---|---|

| Bicyclic Tryptamine Analog | Rigidified tryptamine headgroup for enhanced selectivity. | Improved target specificity. |

| Fatty Acid Chain with Ether Linkage | Increased flexibility and altered polarity in the lipid tail. | Enhanced bioavailability. |

Note: The scaffolds described in this table are hypothetical examples of what could be generated through de novo design approaches.

Broader Research Implications and Future Directions for Tetracosanoic Acid Tryptamide

Integration within Natural Product Discovery and Development

The identification of tetracosanoic acid tryptamide from natural sources, such as cacao, underscores the vast, unexplored chemical diversity within the plant and fungal kingdoms. nih.gov The discovery process for such molecules is increasingly sophisticated, moving beyond simple bioassays to include metabolomic approaches that can identify novel compounds even in complex mixtures. Natural product discovery is a cornerstone of drug development, and compounds like this compound represent a class of bioactive lipids that may have been previously overlooked.

The integration of such discoveries into development pipelines involves several stages:

Source Identification and Optimization: Identifying organisms that produce the compound and optimizing culture or cultivation conditions to maximize yield.

Biosynthetic Pathway Elucidation: Understanding how the organism synthesizes the compound can open doors for synthetic biology approaches to production.

Analog Synthesis: Chemical synthesis of the natural product and related analogs allows for the exploration of structure-activity relationships, potentially leading to compounds with improved potency or more favorable pharmacological properties.

The exploration of natural sources for unique fatty acid amides is a promising frontier. These compounds often possess biological activities that differ significantly from their constituent parts, highlighting the importance of exploring nature's combinatorial chemical capabilities.

Potential as a Research Tool for Sirtuin Biology and Aging Studies

One of the most significant findings related to this compound is its ability to activate sirtuins. nih.gov Sirtuins are a family of NAD+-dependent deacetylases that are critical regulators of health and longevity. nih.govexplorationpub.com They play key roles in cellular processes including DNA repair, gene silencing, and metabolic regulation. nih.govnih.gov The link between sirtuins and aging has spurred a search for sirtuin-activating compounds (STACs) as potential interventions to slow the aging process and combat age-related diseases. nih.govexplorationpub.com

Research has demonstrated that fatty acid tryptamides, including this compound, can extend the lifespan of the fruit fly, Drosophila melanogaster. nih.gov This effect is linked to the activation of sirtuins, which in turn increases the expression of heat shock proteins, known to protect cells from stress. nih.gov This positions this compound as a valuable research tool for several reasons:

It provides a naturally derived scaffold for developing new STACs.

It can be used in laboratory models to probe the downstream effects of sirtuin activation.

Its mechanism may reveal new aspects of how sirtuins are regulated by endogenous molecules.

The discovery offers a compelling lead in the field of biogerontology, suggesting that dietary components may directly influence conserved aging pathways. btiscience.org

Table 1: Experimental Findings on Fatty Acid Tryptamide Effects

| Experimental Model | Compound(s) Tested | Key Finding | Mechanism | Citation |

| Drosophila melanogaster (fruit fly) | Docosanoic acid tryptamide, this compound | Lifespan extension | Sirtuin activation, increased gene expression of heat shock proteins | nih.gov |

| In vitro assays | Fatty acid tryptamide | Sirtuin activation | Direct or indirect activation of sirtuin enzymatic activity | nih.gov |

Contributions to the Understanding of Very Long-Chain Fatty Acid Metabolism and Related Disorders (e.g., Adrenoleukodystrophy)

Tetracosanoic acid is a very long-chain fatty acid (VLCFA), defined as a fatty acid with 22 or more carbon atoms. The metabolism of VLCFAs is critical for human health, and defects in this process lead to severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). adrenoleukodystrophy.infonih.gov X-ALD is caused by mutations in the ABCD1 gene, which impairs the transport of VLCFAs into peroxisomes for their breakdown. nih.govmdpi.com This impairment results in the toxic accumulation of VLCFAs, particularly tetracosanoic acid (C24:0) and hexacosanoic acid (C26:0), in tissues like the brain, spinal cord, and adrenal glands. adrenoleukodystrophy.infoadrenoleukodystrophy.info

The study of this compound contributes to this field by:

Highlighting Diverse Biological Roles: It demonstrates that VLCFAs are not just metabolic intermediates or structural components but can also be part of signaling molecules with specific biological activities, such as sirtuin activation.

Informing Metabolic Pathways: Investigating how tetracosanoic acid is incorporated into and released from its tryptamide form could provide new insights into the broader regulation of VLCFA levels in cells.

Providing a Chemical Probe: this compound can be used as a tool to study the downstream cellular effects of introducing a specific VLCFA derivative, helping to untangle the complex pathology of VLCFA accumulation disorders. Understanding the bioactivity of specific VLCFA conjugates could help explain why their accumulation is toxic in some contexts but part of normal biology in others.

Role in Phytochemical Research and Plant-Derived Bioactive Compounds

Phytochemicals are a diverse group of naturally occurring compounds in plants that often have biological activity. rroij.comresearchgate.net Research into these compounds is a major area of focus for discovering new therapeutic agents. mdpi.comnih.gov this compound, found in natural products like cacao, is an example of a bioactive phytochemical that belongs to the class of fatty acid amides or lipoamino acids.

Its role in this field is multifaceted:

Expanding Chemical Classes: It draws attention to the potential of fatty acid conjugates, a less-explored class of phytochemicals compared to more common groups like flavonoids, alkaloids, or terpenoids. researchgate.net

Functional Foods and Nutraceuticals: The presence of a sirtuin-activating compound in a food product like cacao reinforces the concept of functional foods, where dietary intake of specific molecules can have measurable health benefits.

Synergistic Effects: Phytochemical research often investigates the combined effects of compounds within a plant extract. rroij.com Future studies could explore how this compound interacts with other phytochemicals, such as polyphenols, to influence cellular pathways.

The study of plant-derived bioactive peptides and other conjugates is a growing field, and this compound serves as an important example of a small molecule with significant potential. nih.gov

Emerging Research Questions and Methodological Challenges

The initial findings on this compound raise numerous questions and present several challenges for future research:

Mechanism of Sirtuin Activation: Does this compound bind directly to sirtuins, or does it act indirectly by modulating NAD+ levels or other cellular metabolites?

Mammalian Relevance: Do the lifespan-extending effects observed in fruit flies translate to mammals? Further studies in rodent models are a critical next step.

Bioavailability and Metabolism: How is this compound absorbed, distributed, metabolized, and excreted in the body? Understanding its pharmacokinetics is essential for any potential therapeutic application.

Quantification in Complex Samples: A significant methodological challenge is the accurate detection and quantification of this and other lipoamino acids in biological tissues and food products. This requires advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Biosynthesis and Regulation: How and under what conditions do plants like cacao synthesize this compound? Is its production linked to stress responses or specific developmental stages?

Therapeutic Potential: Could this compound or its derivatives be effective in models of VLCFA disorders like X-ALD, or in age-related metabolic diseases?

Addressing these questions will require a multidisciplinary approach, combining analytical chemistry, synthetic chemistry, cell biology, and animal studies to fully elucidate the biological role and therapeutic potential of this intriguing molecule.

Q & A

Q. What are the structural characteristics of tetracosanoic acid tryptamide, and how do they influence experimental handling?

this compound (C24H48O2 with a tryptamide moiety) is a long-chain fatty acid derivative. Its structural features, including a high molecular weight (368.63 g/mol) and melting point (84–86°C), necessitate precise temperature control during storage (0–6°C) and handling to prevent degradation . The hydrophobic nature of the C24 chain requires lipid-compatible solvents (e.g., chloroform or DMSO) for dissolution in biological assays.

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H48O2 | |

| CAS RN | 557-59-5 | |

| Melting Point | 84–86°C | |

| Storage Conditions | 0–6°C |

Q. What are the known biological activities of this compound, and how are they experimentally validated?

Tetracosanoic acid derivatives, including tryptamide conjugates, exhibit antimicrobial activity against Gram-positive bacteria, as demonstrated via in vitro disk diffusion assays and ESI-ToF-MS analysis . Researchers should validate bioactivity using standardized protocols (e.g., CLSI guidelines) and confirm compound purity via HPLC or NMR before testing. Dose-response curves and MIC/MBC values are critical for reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?

- ESI-ToF-MS : Ideal for identifying molecular ions and isotopic patterns, especially for deuterated variants .

- HPLC-PDA : Validates purity and quantifies concentrations in biological samples .

- NMR (¹H/¹³C) : Resolves structural ambiguities, such as amide bond conformation .

- DSC : Confirms thermal stability and phase transitions .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated forms) improve metabolic tracing of this compound?

Deuterated variants (e.g., Tetracosanoic-d47 acid) enable tracking of metabolic pathways via mass spectrometry. For example, CD3(CD2)22COOH (CAS RN: 68060-00-4) provides a distinct isotopic signature for studying lipid turnover . However, synthesis requires specialized protocols (e.g., catalytic deuteration) and purity validation using high-resolution MS to avoid isotopic interference .

Q. Table 2: Isotopic Variants and Applications

| Compound | CAS RN | Application |

|---|---|---|

| Tetracosanoic-d47 acid | 68060-00-4 | Metabolic flux analysis |

| Tetracosanoic-9,9,10,10-d4 acid | 1219794-61-2 | Membrane permeability studies |

Q. How can conflicting data on the antimicrobial efficacy of tetracosanoic acid derivatives be resolved?

Contradictions in bioactivity studies often arise from variations in bacterial strains, solvent systems, or purity thresholds. To address this:

- Standardize experimental conditions (e.g., Mueller-Hinton agar for susceptibility testing).

- Perform meta-analyses comparing studies with similar methodologies .

- Use fractional inhibitory concentration (FIC) indices to assess synergism with other antimicrobials .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to EC50/IC50 data.

- ANOVA with post-hoc tests : Compare efficacy across multiple concentrations or derivatives.

- Survival analysis : For time-dependent antimicrobial effects .

Ensure data meets normality assumptions (Shapiro-Wilk test) and report confidence intervals to enhance reproducibility .

Q. How can multi-omics approaches enhance mechanistic studies of this compound?

Integrate transcriptomics (RNA-seq) and lipidomics (LC-MS) to map pathways affected by the compound. For example:

Q. What strategies mitigate limitations in current research on this compound?

- Expand sample diversity : Include clinical isolates resistant to conventional antibiotics .

- Longitudinal studies : Assess resistance development over time using serial passage assays.

- Cross-disciplinary collaboration : Partner with computational chemists for QSAR modeling to predict novel derivatives .

Methodological Recommendations

- Research design : Follow the FLOAT method to align questions with measurable outcomes (e.g., linking structural modifications to bioactivity) .

- Data presentation : Use tables and figures compliant with journal guidelines (e.g., Roman numerals for tables, self-explanatory legends) .

- Ethical considerations : Address data security and reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.